molecular formula C13H21NO4 B3000057 2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate CAS No. 2177266-42-9

2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate

Cat. No.: B3000057
CAS No.: 2177266-42-9
M. Wt: 255.314
InChI Key: VQHDFROXQHCGAZ-UHFFFAOYSA-N
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Description

2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is part of the azabicyclohexane family, which is known for its unique bicyclic structure that includes a nitrogen atom within the ring system. The presence of tert-butyl and ethyl groups adds to its structural complexity and potential reactivity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite, hydrogen peroxide, and various hydride reagents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate has several applications in scientific research:

Properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)13-8-9(13)6-7-14(13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHDFROXQHCGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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